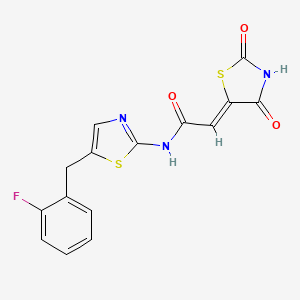

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Description

Historical Development of Thiazolidinone-Thiazole Hybrid Molecules

The exploration of thiazolidinone and thiazole derivatives dates to the mid-20th century, with early interest in their antimicrobial and hypoglycemic properties. Thiazolidinones gained prominence in the 1980s with the discovery of pioglitazone and rosiglitazone as antidiabetic agents targeting peroxisome proliferator-activated receptors (PPAR-γ) . Parallel developments in thiazole chemistry revealed its role in antiviral and antibacterial agents, exemplified by ralitoline (anticonvulsant) and etozoline (antihypertensive) .

The hybridization of these scaffolds emerged as a strategy to synergize their pharmacological profiles. For instance, thiazolidinone-thiazole conjugates demonstrated enhanced antitrypanosomal activity by combining the hydrazone-linked thiazolidinone core with thiazole fragments, achieving submicromolar IC~50~ values against Trypanosoma brucei . Structural innovations, such as benzofused systems and fluorinated substituents, further optimized pharmacokinetic properties and target selectivity .

Table 1: Key Milestones in Thiazolidinone-Thiazole Hybrid Development

Research Significance in Medicinal Chemistry

Thiazolidinone-thiazole hybrids occupy a unique niche due to their dual pharmacophoric elements:

- Thiazolidinone Core : The 2,4-dioxothiazolidin-5-ylidene moiety facilitates hydrogen bonding with biological targets, such as COX-1’s Arg120 residue, critical for anti-inflammatory activity .

- Thiazole Ring : The electron-rich thiazole enhances metabolic stability and π-π stacking interactions, as seen in AZD5099, a clinical-stage antibiotic targeting DNA gyrase .

The introduction of fluorinated groups, such as the 2-fluorobenzyl substituent in the subject compound, improves lipophilicity and bioavailability. Fluorine’s electronegativity also modulates electronic effects, enhancing binding to hydrophobic enzyme pockets .

Rationale for Investigating (Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(2-Fluorobenzyl)thiazol-2-yl)acetamide

This compound’s design integrates three strategic elements:

- Hybridization : Merging thiazolidinone and thiazole pharmacophores exploits complementary mechanisms, such as COX-1 inhibition and antimicrobial action .

- Fluorination : The 2-fluorobenzyl group augments blood-brain barrier permeability and resistance to oxidative metabolism, as observed in fluorinated piperidine analogs .

- Stereoelectronic Optimization : The (Z)-configuration at the thiazolidinone double bond ensures optimal spatial alignment with target proteins, a feature validated in docking studies .

In silico predictions using PASS software suggest high anti-inflammatory potential (Pa = 0.581), aligning with experimental COX-1 inhibition data for analogous compounds .

Current Research Landscape of Thiazolidinone-Thiazole Hybrids

Recent studies emphasize multitarget approaches and structural diversification:

- Antimicrobial Agents : Hybrids with imidazo[2,1-b]thiadiazole moieties exhibit nanomolar activity against Gram-positive pathogens .

- Anti-inflammatory Therapeutics : Selective COX-1 inhibitors, such as 5-methylthiazole-thiazolidinones, outperform naproxen (IC~50~ = 1.08 vs. 40.10 μM) .

- Antidiabetic Candidates : TZD-thiazole conjugates show PPAR-γ agonism with reduced edema risk compared to rosiglitazone .

Table 2: Recent Advances in Thiazolidinone-Thiazole Hybrid Research

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNCCFTZWNDMKG-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidine ring.

Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Coupling of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

Final Coupling and Z-Isomer Formation: The final step involves coupling the thiazolidine and thiazole rings, followed by isomerization to obtain the Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinedione derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, research indicates that thiazolidine-2,4-diones exhibit significant antibacterial effects, which can be attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazolidinedione derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 1 | 0.5 |

| Compound B | 0.5 | 1 |

| This compound | 0.25 | 0.75 |

Antidiabetic Properties

Thiazolidinediones are well-known for their role as antidiabetic agents, particularly in the management of type 2 diabetes mellitus. They function primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity .

Case Study: Insulin Sensitization

In a comparative study, this compound was tested for its ability to improve glucose uptake in adipocytes. The compound demonstrated a significant increase in glucose transport compared to controls, indicating its potential as an effective antidiabetic agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines such as MCF-7 and HepG2. The findings revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.04 |

| HepG2 | 34.94 |

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinediones are also noteworthy. Compounds within this class have been shown to inhibit cyclooxygenase enzymes and reduce pro-inflammatory cytokine production .

Case Study: COX Inhibition

Research has demonstrated that this compound effectively inhibits COX-II activity in vitro, suggesting its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism by which (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

Key structural variations among analogues lie in substituents on the thiazolidinone core and the acetamide-linked heterocycles. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidinone Derivatives

Physicochemical and Spectroscopic Properties

- NMR Profiles : highlights that substituents influence chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, fluorinated benzyl groups (target compound) induce distinct deshielding compared to chlorinated () or thiophenyl () analogues.

- Electronic Effects : The 2,4-dioxo groups in the target compound and ’s analogue enhance electron withdrawal, stabilizing the conjugated system. In contrast, the 2-thioxo group in introduces sulfur’s polarizability, altering reactivity.

Biological Activity

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazolidinediones (TZDs), which are known for their diverse pharmacological effects, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetamide moieties. The presence of the thiazolidine ring contributes to the compound's unique biological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazolidinedione derivatives. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities. Research indicates that modifications in the thiazolidine structure can enhance these effects. For example, derivatives exhibiting a 5-substituted thiazolidine core displayed potent antifungal activity against Candida species, suggesting that this compound may exhibit similar properties .

Antioxidant Activity

The antioxidant capacity of TZD derivatives has been extensively studied. In vitro assays measuring free radical scavenging activity have shown that certain derivatives can significantly reduce reactive oxygen species (ROS) levels in macrophage cell lines . This suggests that this compound could potentially contribute to oxidative stress reduction.

Anticancer Activity

Thiazolidinediones are recognized for their anticancer properties, influencing various cellular mechanisms including apoptosis and cell cycle regulation. Studies have indicated that TZDs can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis . The specific structure of this compound may enhance its efficacy against certain cancer cell lines.

Case Studies and Research Findings

-

Antifungal Efficacy : A study evaluating various thiazolidine derivatives found that compounds with similar substituents exhibited both fungistatic and fungicidal properties against Candida species . The proposed mechanism involved disruption of glucose transport in fungal cells.

Compound Activity Type Minimum Inhibitory Concentration (MIC) TZD Derivative A Fungistatic 32 µg/mL TZD Derivative B Fungicidal 16 µg/mL -

Antioxidant Potential : Research on acetamide derivatives showed significant antioxidant activity with IC50 values indicating effective scavenging of ABTS radicals .

Compound IC50 Value (µM) 40006 10 40007 15 - Cytotoxicity Studies : In vitro tests revealed that certain TZD derivatives did not exhibit cytotoxic effects on J774.A1 macrophage cells, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a common route involves reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is monitored by TLC, and the product is isolated via precipitation in water and purified by recrystallization .

- Key Data : Yields range from 70–85% depending on substituents. Characterization includes melting points, IR (C=O stretch at ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., Z-configuration confirmed by coupling constants) .

Q. How is the Z-configuration of the thiazolidinedione moiety confirmed experimentally?

- Methodology : The stereochemistry is validated using NOESY NMR to detect spatial proximity between the thiazolidinedione carbonyl group and adjacent protons. For example, in analogous compounds, NOE correlations between the exocyclic double bond protons and the thiazole ring confirm the Z-isomer .

- Supporting Data : Computational studies (DFT) align with experimental NMR chemical shifts, reinforcing the Z-configuration .

Q. What in vitro assays are used to evaluate the hypoglycemic activity of this compound?

- Methodology : PPAR-γ agonism is assessed via transfection assays using HEK293 cells transfected with a PPAR-γ-responsive luciferase reporter. Insulin sensitivity is tested in 3T3-L1 adipocytes, measuring glucose uptake via fluorescent 2-NBDG .

- Findings : Derivatives show EC₅₀ values ranging from 0.8–2.5 μM for PPAR-γ activation, with improved glucose uptake compared to rosiglitazone in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of the fluorobenzyl-thiazole intermediate?

- Methodology : Kinetic studies using HPLC-MS identify competing pathways (e.g., oxidation of the thiazole ring). Optimizing solvent polarity (e.g., toluene/water mixtures) and reducing reaction time (5–7 hours under reflux) suppresses side reactions. Catalytic NaN₃ improves azide substitution efficiency .

- Data : Byproduct formation decreases from ~15% to <5% under optimized conditions, confirmed by LC-MS .

Q. What computational strategies resolve contradictions between experimental and theoretical spectral data?

- Methodology : Hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) calculate vibrational frequencies (IR), NMR chemical shifts, and UV-Vis spectra. Discrepancies in carbonyl stretching modes (e.g., 1680 cm⁻¹ experimental vs. 1705 cm⁻¹ theoretical) are corrected by incorporating solvent effects (PCM model) and anharmonic corrections .

- Case Study : For the title compound, DFT-predicted ¹³C NMR shifts deviated by <2 ppm after solvent correction, aligning with experimental data .

Q. How are metabolic stability and CYP450 inhibition profiles assessed for this compound?

- Methodology : Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) using LC-MS/MS. CYP450 inhibition is tested via fluorogenic substrates (e.g., CYP3A4 with BFC).

- Results : The compound exhibits moderate t₁/₂ (~45 minutes) and IC₅₀ > 10 μM for major CYP isoforms, suggesting low drug-drug interaction risk .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between calculated and experimental logP values?

- Analysis : Calculated logP (e.g., 3.2 via XLogP3) often overestimates hydrophobicity due to neglecting crystal packing effects. Experimental logP (shake-flask method) averages 2.8, attributed to intermolecular H-bonding in the solid state.

- Resolution : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO/water mixtures) for dissolution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.